molecular formula C11H13BrO B13210889 1-(2-Bromophenyl)cyclopentan-1-ol

1-(2-Bromophenyl)cyclopentan-1-ol

Cat. No.: B13210889
M. Wt: 241.12 g/mol
InChI Key: ODTBUHGWLWOUFO-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclopentan-1-ol: is an organic compound with the molecular formula C11H13BrO It is a cyclopentanol derivative where a bromophenyl group is attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)cyclopentan-1-ol typically involves the bromination of cyclopentanone followed by a Grignard reaction. The general steps are as follows:

    Bromination of Cyclopentanone: Cyclopentanone is treated with bromine in the presence of a catalyst to form 2-bromocyclopentanone.

    Grignard Reaction: The 2-bromocyclopentanone is then reacted with phenylmagnesium bromide (a Grignard reagent) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of cyclopentanol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-Bromophenyl)cyclopentanone.

    Reduction: Formation of 1-(2-Bromophenyl)cyclopentanol.

    Substitution: Formation of various substituted cyclopentanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromophenyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their stability and activity.

Comparison with Similar Compounds

1-(2-Bromophenyl)cyclopentan-1-ol can be compared with other similar compounds such as:

    1-(3-Bromophenyl)cyclopentan-1-ol: Similar structure but with the bromine atom at the 3-position of the phenyl ring.

    1-(4-Bromophenyl)cyclopentan-1-ol: Similar structure but with the bromine atom at the 4-position of the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-(2-bromophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H13BrO/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6,13H,3-4,7-8H2

InChI Key

ODTBUHGWLWOUFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2Br)O

Origin of Product

United States

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